molecular formula C10H10N6OS2 B11565168 2-Methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

2-Methyl-5-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11565168
M. Wt: 294.4 g/mol
InChI Key: VMTVUCCHTKWIGT-UHFFFAOYSA-N
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Description

2-METHYL-5-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that combines the structural features of thiadiazole and triazolopyrimidine.

Preparation Methods

The synthesis of 2-METHYL-5-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves multiple steps. One common synthetic route includes the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloromethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one under basic conditions . The reaction is typically carried out in a solvent such as ethanol or dimethylformamide (DMF) with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-METHYL-5-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and triazolopyrimidine moieties allow it to form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity . This interaction can affect various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar compounds include other thiadiazole and triazolopyrimidine derivatives, such as:

The uniqueness of 2-METHYL-5-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE lies in its combined structural features, which provide a versatile platform for various chemical modifications and biological interactions.

Properties

Molecular Formula

C10H10N6OS2

Molecular Weight

294.4 g/mol

IUPAC Name

2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C10H10N6OS2/c1-5-11-9-12-7(3-8(17)16(9)15-5)4-18-10-14-13-6(2)19-10/h3H,4H2,1-2H3,(H,11,12,15)

InChI Key

VMTVUCCHTKWIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CC(=O)N2N1)CSC3=NN=C(S3)C

Origin of Product

United States

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